4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride” is a chemical compound with the CAS Number: 1263378-44-4 . It has a molecular weight of 266.57 and its molecular formula is C8H13BrClN3 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a white solid . It has a molecular weight of 266.57 and its molecular formula is C8H13BrClN3 .Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
A study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The research highlighted the importance of specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The study's findings could contribute to the development of compounds that antagonize the harmful side effects of cannabinoids and cannabimimetic agents, showcasing a therapeutic potential in the modulation of the endocannabinoid system (Lan et al., 1999).
Adenosine Receptor Antagonists
Baraldi et al. (2012) focused on the synthesis and characterization of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. This study addressed the issue of low water solubility associated with this class of compounds by introducing a 1-(substituted)piperidin-4-yl ring, resulting in stable, water-soluble salts at physiological pH. Such compounds could be beneficial for developing new therapeutics targeting adenosine receptors, with implications for treating various diseases, including cardiovascular disorders and cancer (Baraldi et al., 2012).
Synthesis and Structural Characterization
The synthesis and biological activity of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide were detailed by Li et al. (2015). This study showcased the compound's fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential as a lead compound for further development in agricultural and pharmaceutical applications (Li et al., 2015).
Key Intermediate in Drug Synthesis
Fussell et al. (2012) reported a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used for treating non-small cell lung cancer. The scalable process described by Fussell and colleagues demonstrates the importance of this compound in the pharmaceutical industry for producing clinically significant medications (Fussell et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLNKMZSVRCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.